Phenol, 2-[3-[2-(4-pyridinyl)ethenyl]-1,2,4-oxadiazol-5-yl]-
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Overview
Description
2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a combination of pyridine, ethenyl, oxadiazole, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the reaction of 4-pyridylacetonitrile with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyridine and phenol derivatives.
Scientific Research Applications
2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The oxadiazole ring and pyridine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions[4][4].
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethylene: Similar in structure but lacks the oxadiazole and phenol groups.
4,4’-Vinylenedipyridine: Contains the pyridine and ethenyl groups but differs in the rest of the structure.
Uniqueness
2-{3-[(E)-2-(4-PYRIDYL)-1-ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C15H11N3O2 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[3-[(E)-2-pyridin-4-ylethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C15H11N3O2/c19-13-4-2-1-3-12(13)15-17-14(18-20-15)6-5-11-7-9-16-10-8-11/h1-10,19H/b6-5+ |
InChI Key |
DOJSLYUSDPKXHP-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)/C=C/C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C=CC3=CC=NC=C3)O |
Origin of Product |
United States |
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